2-Ethoxynicotinoyl chloride

Description

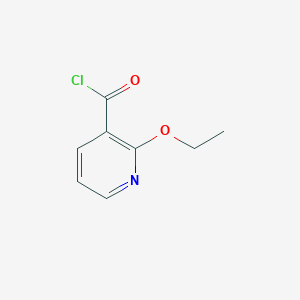

2-Ethoxynicotinoyl chloride (IUPAC: 2-ethoxypyridine-3-carbonyl chloride) is an organochlorine compound derived from nicotinic acid. Its structure features a pyridine ring substituted with an ethoxy group (-OCH₂CH₃) at position 2 and a reactive acyl chloride (-COCl) at position 3. This configuration imparts unique electrophilic properties, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2-ethoxypyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTPFWOOEMUSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically involves heating nicotinic acid with thionyl chloride to form nicotinoyl chloride, which is then reacted with ethanol to introduce the ethoxy group .

Industrial Production Methods: In an industrial setting, the production of 2-ethoxynicotinoyl chloride involves similar steps but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxynicotinoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines to form amides.

Hydrolysis: In the presence of water, this compound can hydrolyze to form nicotinic acid and ethanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include ammonia, primary amines, and secondary amines.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed:

Amides: Formed from nucleophilic substitution reactions with amines.

Nicotinic Acid and Ethanol: Formed from hydrolysis reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including 2-Ethoxynicotinoyl chloride, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains and fungi, making them candidates for developing new antimicrobial agents. For instance, a study highlighted the synthesis of nicotinoyl derivatives that demonstrated potent activity against resistant strains of bacteria .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Compounds derived from nicotinic acid have been observed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Drug Development

The compound's structure allows it to act as a prodrug, which can be metabolized into active pharmacological agents in vivo. This characteristic enhances its bioavailability and therapeutic efficacy, making it a valuable candidate in drug formulation .

Synthesis and Biological Evaluation

A notable study involved synthesizing this compound and evaluating its biological activity against specific pathogens. The results indicated a promising antibacterial effect, which was attributed to its ability to disrupt bacterial cell wall synthesis .

Computational Studies

In silico studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies suggest favorable pharmacokinetic properties that support its development as a therapeutic agent .

Comparative Data Table

| Property | This compound | Nicotinic Acid Derivatives |

|---|---|---|

| Antimicrobial Activity | High | Moderate |

| Anti-inflammatory Potential | Significant | Variable |

| Synthesis Complexity | Moderate | Low |

| Bioavailability | Enhanced | Standard |

Mechanism of Action

The mechanism of action of 2-ethoxynicotinoyl chloride involves its ability to act as an acylating agent. It can acylate nucleophilic sites on proteins and enzymes, thereby modifying their activity. This compound targets specific molecular pathways, including those involved in inflammation and pain signaling .

Comparison with Similar Compounds

Research Highlights

- Pharmaceutical Utility: this compound is preferred over nicotinoyl chloride in kinase inhibitor synthesis due to its slower degradation in aqueous environments.

- Agrochemical Studies: Nicotinoyl chloride’s rapid hydrolysis limits its use in field applications, whereas this compound’s stability enables controlled-release formulations.

Biological Activity

2-Ethoxynicotinoyl chloride is a derivative of nicotinoyl chloride, known for its potential biological activities and applications in medicinal chemistry. This compound has garnered attention due to its reactivity as an acyl chloride, which allows it to participate in various chemical reactions, leading to the synthesis of biologically active molecules. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its ethoxy group attached to the nicotinoyl moiety. Its structure facilitates nucleophilic substitution reactions, hydrolysis, and potential oxidation processes. The compound's reactivity makes it a valuable intermediate in organic synthesis and drug development.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of nicotinoyl derivatives, including this compound. The compound has been tested against various pathogens, demonstrating significant inhibitory effects.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 28 |

| Klebsiella pneumoniae | 25 |

| Candida albicans | 18 |

These results indicate that this compound exhibits strong activity against gram-positive bacteria and moderate activity against gram-negative bacteria and fungi .

The mechanism by which this compound exerts its biological effects primarily involves acylation reactions. The acyl chloride functionality allows it to modify nucleophilic sites on biomolecules, potentially altering their activity. This mechanism is crucial in the development of enzyme inhibitors and receptor ligands .

Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various nicotinoyl derivatives and assessed their antimicrobial activity using broth microdilution methods. The study found that compounds derived from nicotinoyl chloride exhibited varying degrees of efficacy against common pathogens. Notably, this compound showed promising results against Pseudomonas aeruginosa at concentrations as low as 0.016 mM .

Study 2: Computational Analysis

Another study focused on the computational docking of nicotinoyl derivatives against key bacterial proteins. The docking results indicated strong binding affinities for several derivatives, suggesting that modifications like those found in this compound could enhance their therapeutic potential. The binding energies ranged from −4.315 to −5.966 kcal/mol, indicating favorable interactions with target proteins .

Q & A

Basic: What analytical methods are recommended for assessing the purity of 2-Ethoxynicotinoyl chloride in laboratory settings?

Gas chromatography (GC) with flame ionization detection (FID) is a standard method, utilizing activated charcoal tubes for sample collection and carbon disulfide as an eluent. Internal standards like nonane (0.4% v/v) improve quantification accuracy. Calibration curves should be validated using certified reference materials, and back-up tubes should be used to confirm analyte recovery during sampling .

Basic: What safety protocols are critical when handling this compound?

Use corrosion-resistant containers with inert liners for storage. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant goggles, and a lab coat. Work under a fume hood to avoid inhalation exposure. In case of skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal at approved hazardous waste facilities .

Advanced: How can researchers optimize the synthesis of this compound to minimize hydrolysis?

Reaction conditions must rigorously exclude moisture. Use anhydrous solvents (e.g., dichloromethane) and a nitrogen atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FTIR) to detect intermediate formation. Stoichiometric excess of thionyl chloride (1.2–1.5 equivalents) ensures complete conversion of the ethoxynicotinic acid precursor. Post-synthesis, purify via vacuum distillation under reduced pressure (<10 mmHg) to isolate the product .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

Contradictions often arise from residual solvents or by-products. Employ high-resolution mass spectrometry (HRMS) to confirm molecular weights and 2D-NMR techniques (e.g., COSY, HSQC) to assign structural ambiguities. Compare experimental IR peaks with computational simulations (DFT-based) to validate functional group assignments. Replicate experiments under controlled conditions to isolate variables causing discrepancies .

Basic: What are the key parameters for stable storage of this compound?

Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) under inert gas (argon or nitrogen) at –20°C. Regularly test stability via GC to detect degradation products like ethoxynicotinic acid. Avoid exposure to humidity, and label containers with hazard warnings (e.g., "Corrosive," "Moisture-Sensitive") .

Advanced: What computational methods support the study of this compound’s reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic reactivity at the carbonyl carbon. Solvent effects can be modeled using the polarizable continuum model (PCM). Molecular dynamics simulations assess steric hindrance from the ethoxy group during nucleophilic acyl substitution reactions. Validate computational results with kinetic studies (e.g., rate constants derived from UV-Vis spectroscopy) .

Basic: How should researchers safely dispose of waste containing this compound?

Neutralize small quantities with cold sodium bicarbonate solution (5% w/v) in a fume hood. For larger volumes, collect in labeled hazardous waste containers and coordinate with certified disposal services. Document disposal procedures in compliance with local regulations (e.g., EPA guidelines) .

Advanced: What strategies mitigate side reactions during amide coupling using this compound?

Pre-activate nucleophiles (e.g., amines) with a base (e.g., triethylamine) to scavenge HCl generated during the reaction. Use low temperatures (–10°C to 0°C) to suppress competing hydrolysis. Monitor reaction pH to maintain optimal conditions (pH 7–9). Employ coupling agents like HOBt or DMAP to enhance efficiency .

Notes

- Methodological Rigor : Ensure all procedures align with NIOSH and OSHA guidelines for hazardous chemicals .

- Critical Analysis : Cross-validate experimental data with computational models to address contradictions .

- Ethical Compliance : Adhere to institutional safety protocols for corrosive and moisture-sensitive compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.